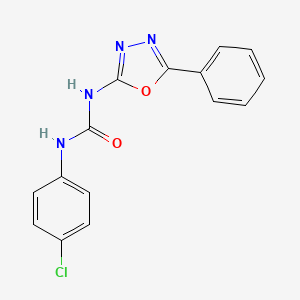

1-(4-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2/c16-11-6-8-12(9-7-11)17-14(21)18-15-20-19-13(22-15)10-4-2-1-3-5-10/h1-9H,(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKIKZBLVLDHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:

Formation of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Urea Formation: The oxadiazole derivative is then reacted with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions under specific conditions.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chlorophenyl group may yield various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties, primarily attributed to the presence of the oxadiazole moiety. Research indicates that derivatives of 1,3,4-oxadiazoles have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Studies:

- Inhibition of Cancer Cell Lines: A series of studies have demonstrated that compounds containing the 1,3,4-oxadiazole structure exhibit potent activity against various cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colorectal cancer). For instance, one study reported significant inhibitory effects with IC50 values below 10 μM for several synthesized oxadiazole derivatives .

- Mechanism of Action: The anticancer mechanism is often linked to the inhibition of specific kinases involved in cell signaling pathways. For example, compounds targeting focal adhesion kinase (FAK) have shown promising results in reducing tumor growth and metastasis .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 5.0 | FAK Inhibition |

| Compound B | MCF7 | 6.7 | Tubulin Polymerization Inhibition |

| Compound C | HCT116 | 8.2 | HDAC Inhibition |

Antibacterial Properties

Beyond anticancer activity, 1-(4-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has also demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria.

Research Findings:

- Broad-Spectrum Activity: Studies have shown that certain derivatives possess broad-spectrum antibacterial activity comparable to established antibiotics like ciprofloxacin. The mechanism is believed to involve disruption of bacterial cell membranes .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 18 |

Analgesic and Antiviral Activities

Recent investigations have expanded the scope of applications to include analgesic and antiviral activities.

Analgesic Activity:

Research utilizing the acetic acid-induced writhing test in mice indicated that certain oxadiazole derivatives significantly reduced pain responses. The analgesic effect was found to be dose-dependent and comparable to standard analgesics .

Antiviral Activity:

Preliminary studies have evaluated the antiviral potential against specific viruses like camelpox and buffalopox. While some compounds showed promise, further investigations are required to establish efficacy and mechanisms .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and urea linkage can play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Moiety

- 1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea (C19H19FN4O2S) Structural Difference: The urea’s 4-chlorophenyl group is replaced with a 4-fluorobenzyl group, and the oxadiazole bears a 4-(isopropylthio)phenyl substituent. The isopropylthio group introduces steric bulk and sulfur-mediated hydrophobic interactions, which may alter binding affinity and metabolic stability .

1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea

- Structural Difference : The oxadiazole is replaced with a thiadiazole (sulfur replaces oxygen), and a styryl (2-phenyl-ethenyl) group is attached to the thiadiazole.

- Impact : Thiadiazole’s lower electronegativity compared to oxadiazole may reduce dipole interactions but improve lipophilicity. The conjugated styryl group could enhance π-π stacking with aromatic residues in target proteins .

Heterocycle Modifications

1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea (C11H11ClN4OS)

- Structural Difference : Oxadiazole is replaced with thiadiazole, and the phenyl group is substituted with an ethyl group.

- Impact : The ethyl group reduces steric hindrance compared to phenyl, possibly increasing solubility. Thiadiazole’s sulfur atom may confer different redox properties and bioavailability .

- 1-(4-Phenoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one Structural Difference: The urea moiety is replaced with a propan-1-one group. Impact: The ketone group eliminates hydrogen-bonding capacity, likely reducing target affinity. However, this modification may improve metabolic stability by avoiding urea’s susceptibility to hydrolysis .

Anti-Inflammatory and Analgesic Activity

- 1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one Derivatives Activity: Demonstrated significant anti-inflammatory effects with reduced gastrointestinal toxicity compared to standard NSAIDs. Comparison: The target urea compound may exhibit enhanced receptor binding due to urea’s hydrogen-bonding capacity but could face higher hydrolysis risks .

Antimicrobial and Nematocidal Activity

- Indazole-Linked 1,3,4-Oxadiazoles Activity: Showed moderate to strong antibacterial and nematocidal effects. Comparison: The urea-linked analog might exhibit improved activity due to additional hydrogen-bond donor sites, though solubility differences could affect bioavailability .

Physicochemical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight | Heterocycle | Key Substituents |

|---|---|---|---|---|

| Target Compound | C15H11ClN4O2 | 314.73 | Oxadiazole | 4-Chlorophenyl, Phenyl |

| 1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-oxadiazol-2-yl)urea | C19H19FN4O2S | 386.4 | Oxadiazole | 4-Fluorobenzyl, 4-(iPrS)phenyl |

| 1-(4-Chlorophenyl)-3-(5-ethyl-thiadiazol-2-yl)urea | C11H11ClN4OS | 282.75 | Thiadiazole | 4-Chlorophenyl, Ethyl |

| 1-(4-Phenoxyphenyl)-3-(5-phenyl-oxadiazol-2-yl)propan-1-one | C23H18N2O3 | 370.41 | Oxadiazole | 4-Phenoxyphenyl, Phenyl |

Biological Activity

1-(4-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea is a compound that belongs to the oxadiazole class of heterocycles. This class is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has garnered attention due to its potential therapeutic applications and mechanisms of action against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN3O2, with a molecular weight of approximately 359.83 g/mol. The structure features a urea moiety linked to a 1,3,4-oxadiazole ring and a chlorophenyl group, which contributes to its biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold interact with various biological targets. They have been shown to inhibit key enzymes involved in cancer cell proliferation such as:

- Thymidylate synthase

- Histone deacetylases (HDAC)

- Topoisomerase II

These interactions can lead to apoptosis in cancer cells and inhibit tumor growth. For instance, studies have demonstrated that oxadiazole derivatives can induce apoptosis in human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) through mechanisms involving p53 activation and caspase cleavage .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Numerous studies have reported on the anticancer potential of oxadiazole derivatives. For example:

- Cytotoxicity : The compound exhibited significant cytotoxic activity against various cancer cell lines with IC50 values often in the micromolar range.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| U937 | 2.41 | Inhibition of HDAC activity |

| HeLa | 10.38 | Targeting thymidylate synthase |

Antimicrobial Activity

In addition to anticancer effects, oxadiazole derivatives have shown promising antimicrobial properties against various pathogens. The mechanisms often involve disrupting microbial cell membranes or inhibiting essential enzymes.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

- Study on Anticancer Activity : A recent study evaluated the effects of various oxadiazole derivatives on cancer cell lines and reported that certain modifications enhanced their anticancer properties significantly compared to standard treatments like doxorubicin .

- Molecular Docking Studies : Molecular docking simulations have shown that these compounds bind effectively to active sites of target proteins involved in cancer progression, suggesting a strong potential for drug development .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea?

The compound is typically synthesized via cyclization of aromatic carboxylic acid derivatives with hydrazine hydrate under reflux conditions. A common method involves reacting 4-chlorophenylurea with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of polyphosphoric acid (PPA) as a catalyst. Continuous flow reactors are recommended to improve yield (70–85%) and purity (>95%) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. How can the structural identity of this compound be confirmed?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- 1H/13C NMR : Key signals include the urea NH protons (δ 9.8–10.2 ppm) and oxadiazole C=O (δ 165–170 ppm) .

- X-ray crystallography : SHELXL software is widely used for refinement. For example, a related analog showed a dihedral angle of 85.3° between the chlorophenyl and oxadiazole rings, with hydrogen bonding (N–H⋯O) stabilizing the crystal lattice .

Q. What preliminary biological screening assays are recommended?

Initial screening should focus on:

- Antimicrobial activity : Disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition comparisons to standards like ciprofloxacin .

- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits (IC50 values <10 µM observed in oxadiazole analogs) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies should systematically modify substituents and evaluate bioactivity:

- Oxadiazole ring substituents : Replace the phenyl group with pyridyl or cyclopropyl moieties to assess electronic effects on antimicrobial potency .

- Chlorophenyl position : Compare para-chloro (target compound) with ortho- or meta-substituted analogs using molecular docking (e.g., PD-L1 or COX-2 targets) .

- Urea linker : Replace with thiourea or sulfonamide groups to study hydrogen-bonding contributions to receptor binding .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Discrepancies in biological data (e.g., varying IC50 values across studies) may arise from polymorphic forms or solvate differences. Single-crystal X-ray diffraction (SCXRD) can identify conformational variations. For instance, SHELXL-refined structures of analogs revealed that planarity between the urea and oxadiazole rings correlates with enhanced anti-inflammatory activity .

Q. What strategies improve selectivity in anticancer applications?

To reduce off-target effects:

- Functionalization : Introduce fluorophenyl or indolizine groups (e.g., as in derivatives from ) to enhance DNA intercalation specificity.

- Combination therapy : Test synergy with cisplatin or doxorubicin in MCF-7 cell lines (MTT assays) .

- Pharmacokinetic optimization : LogP adjustments via substituent modifications (e.g., methoxy groups) to balance membrane permeability and solubility .

Methodological Notes

- Crystallography : Use SHELXL for refinement; ensure data-to-parameter ratios >15 to avoid overfitting .

- Biological assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and validate via triplicate experiments .

- SAR workflows : Combine DFT calculations (e.g., HOMO-LUMO gaps) with in vitro testing to rationalize electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.